2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes two phenylethyl groups attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with indene derivatives under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione: shares similarities with other indene-dione derivatives and phenylethyl compounds.
Quinones: These compounds have similar oxidation states and can undergo similar reactions.
Phenylethylamines: These compounds share the phenylethyl group and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the indene-dione core with phenylethyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77152-19-3 |
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Molecular Formula |
C25H18O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2,2-diphenacylindene-1,3-dione |
InChI |
InChI=1S/C25H18O4/c26-21(17-9-3-1-4-10-17)15-25(16-22(27)18-11-5-2-6-12-18)23(28)19-13-7-8-14-20(19)24(25)29/h1-14H,15-16H2 |
InChI Key |
UCKPOHHYXXLDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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